1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine
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Overview
Description
1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine is a complex organic compound that features a unique combination of imidazole, sulfonyl, thiophene, and piperazine moieties. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazole derivative, followed by sulfonylation to introduce the sulfonyl group. The thiophene moiety is then attached via a suitable linker, and finally, the piperazine ring is introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Catalysts and automated reaction systems may also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene sulfoxide or sulfone derivatives, while substitution reactions on the piperazine ring can introduce various alkyl or acyl groups.
Scientific Research Applications
1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or ligand in receptor studies.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial, antifungal, or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylmethyl)piperazine
- 1-(1H-imidazol-5-ylsulfonyl)-4-(2-furanyl-2-ylethyl)piperazine
- 1-(1H-imidazol-5-ylsulfonyl)-4-(2-pyridyl-2-ylethyl)piperazine
Uniqueness
1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-(1H-imidazol-5-ylsulfonyl)-4-(2-thiophen-2-ylethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2S2/c18-21(19,13-10-14-11-15-13)17-7-5-16(6-8-17)4-3-12-2-1-9-20-12/h1-2,9-11H,3-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAKFYKANDZTRFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=CC=CS2)S(=O)(=O)C3=CN=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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